![molecular formula C14H13N3O4 B187899 Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 5633-84-1](/img/structure/B187899.png)
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that is synthesized using a specific method. In
Mecanismo De Acción
The mechanism of action of Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which play a role in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory and analgesic properties, which can be useful in the treatment of various inflammatory diseases. Additionally, it has been found to exhibit antioxidant activity, which can be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in lab experiments is its potential as a candidate for the development of new anticancer drugs. It has also been found to possess anti-inflammatory and analgesic properties, which can be useful in the treatment of various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to optimize its effectiveness.
Direcciones Futuras
There are several future directions for the research and development of Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate. One of the primary directions is to further investigate its mechanism of action to optimize its effectiveness as a potential anticancer drug. Additionally, further research can be conducted to explore its potential applications in the treatment of various inflammatory diseases. Another direction for future research is to investigate the potential of this compound as an antioxidant and its potential use in the prevention of oxidative stress-related diseases. Finally, research can be conducted to explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Conclusion
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of the compound with purity greater than 95%. It has potential applications in the field of medicinal chemistry, exhibiting significant antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. It has also been found to possess anti-inflammatory and analgesic properties, which can be useful in the treatment of various inflammatory diseases. Its mechanism of action is not fully understood, but it is believed to exert its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which play a role in inflammation and pain. Its potential as a lead compound for the development of new drugs with improved efficacy and fewer side effects makes it an exciting area of research for the future.
Métodos De Síntesis
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is synthesized by the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid. The resulting product is then treated with methyl iodide to obtain the final product. This synthesis method has been optimized to produce high yields of the compound with purity greater than 95%.
Aplicaciones Científicas De Investigación
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. It has also been found to possess anti-inflammatory and analgesic properties, which can be useful in the treatment of various inflammatory diseases.
Propiedades
Número CAS |
5633-84-1 |
|---|---|
Nombre del producto |
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate |
Fórmula molecular |
C14H13N3O4 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
methyl 5-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H13N3O4/c1-7-5-3-4-6-8(7)17-12(18)9-10(13(17)19)15-16-11(9)14(20)21-2/h3-6,9-10,15H,1-2H3 |
Clave InChI |
IIIAVTLDDGZKOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3C(C2=O)NN=C3C(=O)OC |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)C3C(C2=O)NN=C3C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)


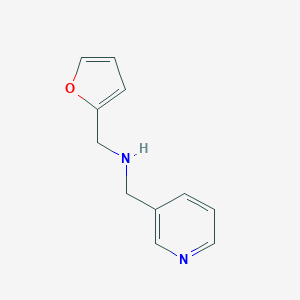
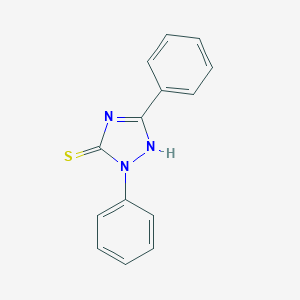
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
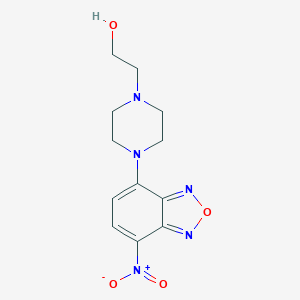
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
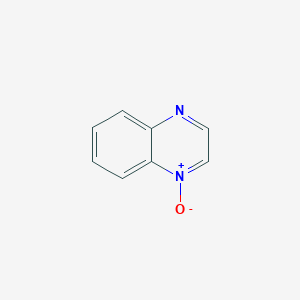
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
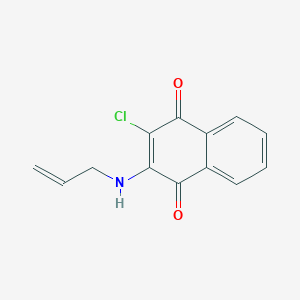
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)